molecular formula C17H12BrN3O2S2 B11305151 5-bromo-3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide CAS No. 1018051-46-1

5-bromo-3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide

Cat. No.: B11305151
CAS No.: 1018051-46-1
M. Wt: 434.3 g/mol
InChI Key: VMAQFGHXRPAXTA-UHFFFAOYSA-N
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Description

5-bromo-3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, substituted with a bromine atom, a methyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. The bromination of the benzofuran ring is achieved using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The thiadiazole and thiophene rings are introduced through cyclization reactions involving appropriate precursors such as thiosemicarbazide and 2-bromo-5-methylthiophene .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for bromination and cyclization steps, as well as advanced purification techniques like recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways involving thiadiazole and thiophene rings.

    Medicine: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of advanced materials or agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole and thiophene rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The bromine atom and carboxamide group may also play roles in binding to the target molecules, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core with thiadiazole and thiophene rings. This structure provides a unique set of chemical properties and potential biological activities that are not found in simpler compounds.

Properties

CAS No.

1018051-46-1

Molecular Formula

C17H12BrN3O2S2

Molecular Weight

434.3 g/mol

IUPAC Name

5-bromo-3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C17H12BrN3O2S2/c1-8-3-6-13(24-8)15-19-17(25-21-15)20-16(22)14-9(2)11-7-10(18)4-5-12(11)23-14/h3-7H,1-2H3,(H,19,20,21,22)

InChI Key

VMAQFGHXRPAXTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NSC(=N2)NC(=O)C3=C(C4=C(O3)C=CC(=C4)Br)C

Origin of Product

United States

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